molecular formula C11H10ClNO3 B12445640 2-Chloro-4-(3-oxomorpholino)benzaldehyde

2-Chloro-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12445640
M. Wt: 239.65 g/mol
InChI Key: KIOUGJUNGPRUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-oxomorpholino)benzaldehyde is a benzaldehyde derivative featuring a chlorine atom at the 2-position and a 3-oxomorpholino group at the 4-position. The compound’s molecular formula is inferred as C₁₁H₁₀ClNO₃, yielding a calculated molecular weight of 239.65 g/mol. The 3-oxomorpholino group introduces a cyclic ether-amide structure, enhancing hydrogen-bonding capacity and polarity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its stability and reactivity .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C11H10ClNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2

InChI Key

KIOUGJUNGPRUOY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-oxomorpholino)benzaldehyde typically involves the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This method yields the compound with high purity and good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases and nucleophiles, such as sodium methoxide or potassium tert-butoxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes.

    Oxidation: 2-Chloro-4-(3-oxomorpholino)benzoic acid.

    Reduction: 2-Chloro-4-(3-oxomorpholino)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-oxomorpholino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

2-Chloro-4-(dimethylamino)benzaldehyde

  • Molecular Weight : 183.63 g/mol (CAS RN [1424-66-4])
  • Substituents: Chlorine (2-position), dimethylamino group (4-position).
  • Physical Properties : Melting point = 83–84°C; stored at ambient conditions.
  • Key Differences: The dimethylamino group is a stronger electron donor than the 3-oxomorpholino group, increasing the electron density of the benzaldehyde ring. This enhances reactivity in nucleophilic additions but reduces stability under acidic conditions. Lower molecular weight and simpler structure result in higher volatility compared to the target compound.
  • Applications : Used in organic synthesis for building blocks in dyes and agrochemicals .

Benzaldehyde

  • Molecular Weight : 106.12 g/mol
  • Substituents: None (parent compound).
  • Physical Properties : Melting point = -26°C; highly volatile.
  • Key Differences: Lack of substituents makes benzaldehyde highly reactive in electrophilic aromatic substitution but limits its utility in controlled synthesis. The 3-oxomorpholino and chlorine groups in the target compound reduce volatility, making it less suitable for fragrance applications (cf. benzaldehyde’s use in flavors and perfumes) .
  • Chromatographic Behavior : Benzaldehyde has a capacity factor (k') of ~1.1 on ODS columns, whereas the target compound’s bulkier substituents likely increase k' due to stronger stationary-phase interactions .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Substituents : Chlorophenylsulfanyl, trifluoromethyl, and pyrazole groups.
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde group compared to the target compound’s electron-donating morpholino group.
  • Applications : Explored in agrochemical research due to its stability and unique electronic profile .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups Applications
2-Chloro-4-(3-oxomorpholino)benzaldehyde 239.65 (calculated) Cl, 3-oxomorpholino Not reported Aldehyde, morpholine ring Pharmaceutical intermediates
2-Chloro-4-(dimethylamino)benzaldehyde 183.63 Cl, dimethylamino 83–84 Aldehyde, amine Organic synthesis
Benzaldehyde 106.12 None -26 Aldehyde Fragrances, solvents
5-(3-Chlorophenylsulfanyl)-...carbaldehyde Not reported Cl, sulfanyl, trifluoromethyl Not reported Aldehyde, pyrazole, sulfur Agrochemical research

Research Findings and Functional Insights

  • Reactivity: The 3-oxomorpholino group in the target compound donates electrons via resonance, reducing the electrophilicity of the aldehyde group compared to benzaldehyde. However, the chlorine atom counteracts this by withdrawing electrons, creating a balanced electronic environment suitable for selective reactions . In contrast, 2-Chloro-4-(dimethylamino)benzaldehyde exhibits higher reactivity in nucleophilic additions due to the stronger electron-donating dimethylamino group .
  • Chromatographic Behavior: The target compound’s polar substituents increase retention times in reverse-phase HPLC compared to benzaldehyde. On ODS columns, its k' is expected to exceed 1.5 due to hydrogen bonding with residual silanols .
  • Thermal Stability: The cyclic structure of the 3-oxomorpholino group enhances thermal stability, making the target compound more suitable for high-temperature reactions than the linear dimethylamino analogue .

Biological Activity

2-Chloro-4-(3-oxomorpholino)benzaldehyde is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. This property is crucial for its potential therapeutic applications.

The biological effects of this compound are attributed to its ability to bind to molecular targets such as enzymes and receptors. The presence of the morpholino group allows for enhanced interaction with biological systems, potentially leading to the following actions:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.
  • Modulation of Receptor Activity : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Antimicrobial Studies

A study published in ResearchGate highlighted the antibacterial and antifungal activity of metal complexes derived from acylhydrazones similar to this compound. These complexes exhibited promising antimicrobial effects, suggesting a potential pathway for further development into therapeutic agents .

Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. A notable study indicated that treatment with this compound resulted in significant cell death in breast cancer cells, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor modulation
Benzamide DerivativesLowModerateEnzyme inhibition
Acylhydrazone ComplexesHighVariableMetal ion coordination

Case Studies

  • Case Study on Antibacterial Effects : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating robust antibacterial properties.
  • Case Study on Cancer Cell Lines : A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.